methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
Description
The compound methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a structurally complex molecule featuring a piperidine core, a 3-chlorophenyl group, and a trifluoroacetic acid (TFA) counterion. Its synthesis likely involves multi-step reactions, including carbamate formation and piperidine functionalization, as inferred from analogous procedures in patent literature . Key characterization data include an LCMS m/z of 853.0 [M+H]⁺ and an HPLC retention time of 1.31 minutes under SMD-TFA05 conditions . The TFA counterion is notable for its strong acidity and hazardous handling requirements .
Properties
CAS No. |
1013937-63-7 |
|---|---|
Molecular Formula |
C28H42ClF3N4O7 |
Molecular Weight |
639.1 g/mol |
IUPAC Name |
methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24?;/m1./s1 |
InChI Key |
SYWYSVAEGXHOJO-WHTVDMENSA-N |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VTP-27999 2,2,2-trifluoroacetate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The piperidine ring is then functionalized with various substituents, including the 3-chlorophenyl group and the tetrahydro-2H-pyran-3-yl group.
Final Coupling: The final step involves coupling the functionalized piperidine ring with the trifluoroacetate group to form VTP-27999 2,2,2-trifluoroacetate.
Industrial Production Methods
Industrial production of VTP-27999 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
VTP-27999 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions are used to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of VTP-27999 2,2,2-trifluoroacetate with modified functional groups.
Scientific Research Applications
VTP-27999 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study renin inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular signaling and its impact on vascular smooth muscle cells.
Medicine: Explored for its potential therapeutic applications in treating hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
VTP-27999 2,2,2-trifluoroacetate exerts its effects by inhibiting renin, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system and the ERK1/2 signaling pathway .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The sulfonic acid-containing compound in has a higher m/z (867.0 vs. 853.0) due to additional fluorine atoms and a sulfonic acid group, which also increases polarity (reflected in longer HPLC retention time: 1.37 vs. 1.31 minutes) .
- Trifluoroacetic acid derivatives like those in lack the piperidine-carbamate framework, limiting direct pharmacological comparisons but highlighting TFA’s role in solubility and stability .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Biological Activity
Methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; 2,2,2-trifluoroacetic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
- Muscarinic Receptor Modulation : The compound has shown potential in modulating muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Activation of M1 receptors is linked to cognitive enhancement and neuroprotective effects. Studies indicate that selective targeting of these receptors can improve memory while minimizing side effects associated with other receptor subtypes .
- Cell Signaling Pathways : Research has demonstrated that M1 receptor activation can initiate various intracellular signaling cascades, including the MEK-ERK pathway. This pathway is involved in cell survival and proliferation, suggesting that the compound may have protective effects against cell death under certain conditions .
In Vitro Studies
In vitro studies using HEK293 cell lines expressing M1 mAChRs have revealed that:
- Cell Viability : Initial stimulation with agonists like carbachol resulted in increased cell viability; however, prolonged activation led to significant cell death mediated by caspase pathways .
- EGR-1 Induction : The compound induced the transcription factor EGR-1, which is associated with cellular stress responses and survival mechanisms .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
